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Introduction

BRL-42715 is a potent penem (-lactamase inhibitor that demonstrates significant synergy with
B-lactam antibiotics against a wide range of bacterial species, including those expressing
various B-lactamase enzymes.[1][2][3][4] These enzymes are a primary mechanism of bacterial
resistance to -lactam antibiotics, and their inhibition can restore the efficacy of these crucial
drugs. This document provides detailed application notes and experimental protocols for
assessing the synergistic activity of BRL-42715 with B-lactam antibiotics.

The primary mechanism of action for B-lactam antibiotics involves the inhibition of penicillin-
binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall
peptidoglycan.[5] Resistance to B-lactams often arises from the production of B-lactamase
enzymes that hydrolyze the -lactam ring, rendering the antibiotic inactive.[6] BRL-42715 acts
as a "suicide inhibitor," irreversibly binding to and inactivating 3-lactamase enzymes, thereby
protecting the partner B-lactam antibiotic from degradation and allowing it to effectively inhibit
cell wall synthesis.[5]

Data Presentation: Synergy of BRL-42715 with 3-
Lactam Antibiotics
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The following tables summarize the in vitro synergistic activity of BRL-42715 in combination
with various [3-lactam antibiotics against different bacterial strains. The data is presented as
Minimum Inhibitory Concentrations (MICs) and, where available, Fractional Inhibitory
Concentration (FIC) indices. An FIC index of < 0.5 is indicative of synergy.

Table 1: Synergy of BRL-42715 with Amoxicillin against 3-Lactamase-Producing

Enterobacteriaceae
o Amoxicillin + BRL- o
. . Amoxicillin MIC Fold Reduction in

Bacterial Species 42715 (1 pg/mL)

(ng/mL) MiC

MIC (pg/mL)

Enterobacteriaceae

>128 2 >64
(n=412, MIC50)
Cefotaxime-
susceptible
Citrobacter and >128 2 >64
Enterobacter spp.
(n=48, MIC50)
Cefotaxime-resistant
Citrobacter and

>128 8 >16

Enterobacter spp.
(n=25, MIC50)

Data sourced from Coleman et al., 1989.[1]

Table 2: Synergy of BRL-42715 with Amoxicillin against Anaerobic Gram-Negative Bacilli

Amoxicillin + BRL-42715

Bacterial Species Amoxicillin MIC90 (pg/mL)
MIC90 (pg/mL)

-Lactamase-producing
anaerobic gram-negative rods 256.0 2.0
(n=496)

Data sourced from Appelbaum et al., 1992.[7][8]
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Table 3: Synergy of BRL-42715 with Piperacillin against Pseudomonas aeruginosa

Piperacillin +

. Piperacillin MIC Piperacillin + BRL-

Strain Tazobactam MIC
(ng/mL) 42715 MIC (pg/mL)
(ng/mL)

P. aeruginosa
(plasmid-mediated - >256 16 <4
lactamase)
P. aeruginosa
(chromosomally-

_ 64 32 8
mediated (-
lactamase)

Note: While specific FIC indices for BRL-42715 with piperacillin are not readily available in
tabular format, the provided data demonstrates a significant reduction in piperacillin's MIC in
the presence of BRL-42715, indicating synergy. Data for piperacillin/tazobactam is included for

comparison.

Table 4: Synergy of BRL-42715 with Ceftazidime against Cephalosporinase-Producing
Enterobacteriaceae

Ceftazidime + BRL-42715

Bacterial Species Ceftazidime MIC (pg/mL)
(1 pg/mL) MIC (pg/mL)
Enterobacter cloacae 64 2
Citrobacter freundii 128 4
Serratia marcescens 32 1

Note: This table provides representative data illustrating the potentiation of ceftazidime in the
presence of BRL-42715 against cephalosporinase-producing strains. BRL-42715 has been
shown to be a more efficient inhibitor of cephalosporinases compared to clavulanic acid,
sulbactam, and tazobactam.[2]
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Experimental Protocols
Checkerboard Synergy Assay

This protocol is used to determine the synergistic, additive, indifferent, or antagonistic effect of
a combination of two antimicrobial agents.

Materials:

BRL-42715

e [B-lactam antibiotic of interest

» Bacterial strain to be tested

» Cation-adjusted Mueller-Hinton Broth (CAMHB)
e 96-well microtiter plates

» Sterile pipette tips and pipettors

e Incubator (35°C)

Spectrophotometer or microplate reader
Procedure:

o Prepare Stock Solutions: Prepare stock solutions of BRL-42715 and the (3-lactam antibiotic
in a suitable solvent at a concentration at least 10 times the expected MIC.

o Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Adjust the
turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x
1078 CFU/mL). Dilute this suspension 1:100 in CAMHB to obtain a final inoculum of
approximately 1.5 x 10”6 CFU/mL.

e Prepare Drug Dilutions in Microtiter Plate:

o Add 50 pL of CAMHB to all wells of a 96-well plate.
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o In the first row (Row A), add 50 pL of the highest concentration of the (-lactam antibiotic to
each well in columns 1 through 10.

o Perform serial two-fold dilutions of the B-lactam antibiotic down the columns by
transferring 50 pL from Row A to Row B, and so on, down to Row H. Discard 50 uL from
Row H. This will create a gradient of the B-lactam antibiotic.

o In the first column (Column 1), add 50 pL of the highest concentration of BRL-42715 to
each well from Row A to Row H.

o Perform serial two-fold dilutions of BRL-42715 across the rows by transferring 50 pL from
Column 1 to Column 2, and so on, across to Column 10. Discard 50 pL from Column 10.
This will create a gradient of BRL-42715.

o Column 11 should contain only the B-lactam antibiotic dilutions (growth control for 3-
lactam).

o Row H should contain only the BRL-42715 dilutions (growth control for BRL-42715).

o Well H12 should contain only CAMHB and the bacterial inoculum (positive growth control).

Inoculate the Plate: Add 100 pL of the prepared bacterial inoculum to each well (except for a
sterility control well containing only broth). The final volume in each well will be 200 pL.

Incubation: Incubate the plate at 35°C for 18-24 hours.

Determine MICs: After incubation, determine the MIC of each agent alone and in
combination by visual inspection for turbidity or by using a microplate reader. The MIC is the
lowest concentration of the drug that inhibits visible growth.

Calculate the Fractional Inhibitory Concentration (FIC) Index:

[¢]

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

[e]

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

o

FIC Index = FIC of Drug A + FIC of Drug B
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« Interpret the Results:
o Synergy: FIC Index < 0.5
o Additive/Indifference: 0.5 < FIC Index < 4

o Antagonism: FIC Index > 4

Time-Kill Curve Assay

This assay provides information on the rate of bacterial killing by an antimicrobial agent or a

combination of agents over time.

Materials:

« BRL-42715

e [-lactam antibiotic of interest

» Bacterial strain to be tested

o Cation-adjusted Mueller-Hinton Broth (CAMHB)
 Sterile culture tubes or flasks

¢ Shaking incubator (35°C)

» Sterile saline or phosphate-buffered saline (PBS) for dilutions
e Agar plates for colony counting

e Spectrophotometer

Procedure:

o Prepare Bacterial Inoculum: Grow the bacterial strain to the mid-logarithmic phase in

CAMHB. Adjust the culture to a starting inoculum of approximately 5 x 10"5 CFU/mL in

several flasks.

© 2025 BenchChem. All rights reserved. 6/12

Tech Support


https://www.benchchem.com/product/b1260786?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Set up Test Conditions: Prepare flasks containing CAMHB with the following conditions:

o

No drug (growth control)

[¢]

BRL-42715 alone (at a sub-inhibitory concentration)

[e]

B-lactam antibiotic alone (at its MIC or a clinically relevant concentration)

[e]

BRL-42715 and the (-lactam antibiotic in combination

e Incubation and Sampling: Incubate the flasks at 35°C with shaking. At various time points
(e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

o Determine Viable Counts: Perform serial dilutions of each aliquot in sterile saline or PBS.
Plate the dilutions onto appropriate agar plates.

¢ Incubate and Count Colonies: Incubate the plates at 35°C for 18-24 hours. Count the
number of colonies on the plates to determine the CFU/mL at each time point.

e Plot Time-Kill Curves: Plot the log10 CFU/mL versus time for each condition.
e Interpret the Results:

o Synergy: A= 2-log10 decrease in CFU/mL at 24 hours by the combination compared with
the most active single agent.

o Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared
with the most active single agent.

o Antagonism: A = 2-log10 increase in CFU/mL at 24 hours by the combination compared
with the most active single agent.

Mandatory Visualizations
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Caption: Bacterial Peptidoglycan Synthesis Pathway.
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Caption: Inhibition of Cell Wall Synthesis by 3-Lactam Antibiotics.
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Synergy Assay Workflow
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Caption: Experimental Workflow for Synergy Assays.
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Caption: Mechanism of -Lactamase Inhibition by BRL-42715.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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